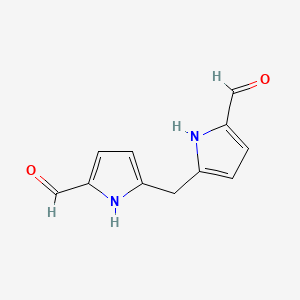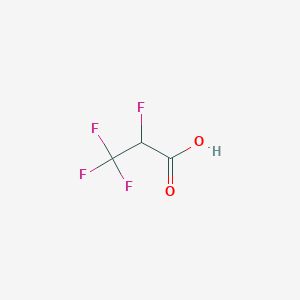
Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate
Overview
Description
Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate, also referred to as ETC or 4-chloro-1,3-thiazole-4-carboxylic acid ethyl ester, is a synthetic organic compound with a wide range of applications in the scientific and medical fields. It is a colorless, crystalline solid that is soluble in organic solvents such as ethanol and acetonitrile, and is insoluble in water. ETC is a versatile compound that has been used in a variety of scientific and medical research, including studies of its potential therapeutic effects.
Scientific Research Applications
Crystal and Molecular Structure Analysis
- Research on related compounds, such as Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate, demonstrates the application in determining crystal and molecular structures, providing insight into the conformation and stability of these molecules (Hou, Zhou, He, & Li, 2009).
Synthesis and Characterization
- Studies on similar molecules reveal methods for synthesizing and characterizing novel compounds, such as Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, indicating their potential in developing new materials and chemicals (Lynch & Mcclenaghan, 2004).
Photophysical and Photobiological Properties
- Research into the photophysical properties of ethyl thiazole derivatives, such as through tandem photoarylation-photoisomerization processes, highlights their potential in photobiology and materials science, offering insights into singlet oxygen activation and fluorescence properties (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010).
Ultrasound-Assisted Synthesis
- The use of ultrasound irradiation in synthesizing ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates showcases the efficiency of modern synthesis techniques in producing these compounds quickly and with high regioselectivity, pointing to advancements in chemical manufacturing processes (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011).
Molluscicidal and Antiviral Activities
- Some thiazoles and thiazine derivatives have been explored for their biological activities, including their potential use in combating rabies virus and schistosomiasis, indicating the broader application of these compounds in pharmaceutical research and public health (Abdalla, Gomha, El-Aziz, & Serag, 2016).
Mechanism of Action
Target of Action
Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate is a complex compound with potential biological activity. It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Mode of Action
Similar compounds have been shown to interact with their targets, resulting in various biological activities .
Biochemical Pathways
Related compounds, such as indole derivatives, have been found to possess various biological activities, affecting a range of biochemical pathways .
Result of Action
Related compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have significant effects .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound can bind to specific receptors on cell membranes, modulating signal transduction pathways and affecting cellular responses. The interactions of this compound with biomolecules are primarily non-covalent, involving hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell proliferation, apoptosis, and differentiation. In cancer cells, this compound can induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . Furthermore, this compound affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. These effects contribute to its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific enzymes, either inhibiting or activating their activity. For example, it has been found to inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, this compound can interact with transcription factors, influencing gene expression and modulating cellular responses. These interactions are crucial for its biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, affecting its biological activity. Long-term studies in vitro and in vivo have demonstrated that this compound can maintain its effects on cellular processes, such as apoptosis and cell proliferation, over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-inflammatory and anticancer properties without significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. The primary metabolic reaction is the hydrolysis of the ester linkage, resulting in the formation of carboxylic acid derivatives . These metabolites can undergo further biotransformations, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound also interacts with enzymes involved in oxidative metabolism, affecting metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications, such as phosphorylation, play a role in directing this compound to specific organelles. The subcellular localization of this compound influences its interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLWONXVKLZJMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384076 | |
| Record name | Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61786-00-3 | |
| Record name | Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[3-Hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1351118.png)








